N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine

Medicinal chemistry Physicochemical profiling Lead optimization

Researchers requiring a sp³-rich fragment with validated biological activity often face long lead times for uncharacterized scaffolds. This compound solves that by providing traceable, 97% pure material with quantified serotonin transporter affinity (IC₅₀ = 759 nM) and a single reactive secondary amine handle for stoichiometric bioconjugation. - Validated SERT engagement provides an immediate activity benchmark for SAR programs - Single N-methylamine handle enables homogeneous probe synthesis without orthogonal protection - Direct N-aryl morpholine-thiophene linkage reduces MW (212.31 Da) for CNS drug-like optimization

Molecular Formula C10H16N2OS
Molecular Weight 212.31 g/mol
CAS No. 879896-62-5
Cat. No. B1369923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine
CAS879896-62-5
Molecular FormulaC10H16N2OS
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(S1)N2CCOCC2
InChIInChI=1S/C10H16N2OS/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3
InChIKeyLTBKEKXCWIEXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine: Core Identity and Characterization


N-Methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine (CAS 879896-62-5) is a heterocyclic small-molecule building block with the molecular formula C₁₀H₁₆N₂OS and a molecular weight of 212.31 g/mol [1]. Structurally, it belongs to the morpholino-thiophene class, featuring a morpholine ring directly attached via its nitrogen atom to the C-5 position of a thiophene ring, with a secondary N-methylaminomethyl substituent at the C-2 position of the thiophene [1]. The compound is catalogued within the Thermo Scientific Maybridge screening collection under catalog number CC53446 and is supplied at 97% purity . Its computed physicochemical properties include a LogP of 1.76, a polar surface area (PSA) of 52.74 Ų, a density of 1.154 g/cm³, a melting point of 38°C, and a boiling point of 352.1°C at 760 mmHg [2].

Why In-Class Morpholino-Thiophene Analogs Cannot Substitute


Within the broader morpholino-thiophene chemical class, seemingly minor structural variations produce substantial differences in molecular geometry, electronic character, and hydrogen-bonding capacity that preclude simple substitution. The target compound bears a direct C–N bond between the morpholine nitrogen and the thiophene C-5 position, in contrast to the more common methylene-spaced analogs such as CAS 893742-71-7, which insert a –CH₂– linker between the morpholine and thiophene rings . This direct N-aryl attachment alters the electron density on the thiophene ring through p–π conjugation and reduces the molecular weight by 14 Da (212.31 vs. 226.34 g/mol), affecting both permeability and target engagement profiles . Furthermore, the secondary N-methylamine at the C-2 methylene position provides a single hydrogen-bond donor and a nucleophilic handle that is absent in analogs bearing tertiary amines or carbonyl functionalities at the same position, such as 5-(morpholin-4-yl)thiophene-2-carboxaldehyde (CAS 24372-49-4) . These structural distinctions mean that biological activity, synthetic tractability for downstream derivatization, and key physicochemical parameters cannot be assumed to transfer across closely related analogs.

Quantitative Differentiation Evidence Versus Closest Analogs


Direct N-Aryl vs. Methylene-Spaced Linkage: Physicochemical Differentiation

The target compound (CAS 879896-62-5) possesses a direct C–N bond between the morpholine nitrogen and the C-5 of the thiophene ring, whereas its closest isosteric analog—N-methyl-1-[5-(morpholin-4-ylmethyl)thiophen-2-yl]methanamine (CAS 893742-71-7)—inserts a methylene (–CH₂–) spacer at this position . This single-atom difference yields a molecular weight reduction from 226.34 Da (CAS 893742-71-7) to 212.31 Da (target compound), a net decrease of 14 Da (6.2% lower) . The computed LogP decreases from 1.76 (target) to approximately 1.9 for the methylene-spaced analog, while the PSA is reduced by approximately 3.4 Ų in the target due to the more compact orientation of the morpholine ring [1]. Additionally, the boiling point of the target compound (352.1°C at 760 mmHg) is higher than that of the methylene-spaced analog (313.5°C predicted), indicating stronger intermolecular interactions [2].

Medicinal chemistry Physicochemical profiling Lead optimization

Serotonin Transporter Binding Affinity Benchmark

The target compound has been evaluated in vitro for binding affinity at the human serotonin transporter (5-HTT/SERT) using a competitive radioligand binding assay, yielding an IC₅₀ of 759 nM [1]. This measurement was deposited in BindingDB under entry BDBM50451132 and is associated with ChEMBL assay identifier CHEMBL_201355 (CHEMBL806217) [1]. While this value represents moderate micromolar-range affinity, it establishes a concrete quantitative benchmark for CNS target engagement that is currently unavailable for the closest structural analogs: no SERT binding data have been reported for CAS 893742-71-7 (methylene-spaced analog), CAS 24372-49-4 (aldehyde analog), or CAS 338454-48-1 (des-methylamino analog) [2]. The broader morpholino-thiophene (MOT) series has demonstrated potent activity against Mycobacterium tuberculosis QcrB (IC₅₀ values as low as 0.24 µM for optimized leads), though the target compound itself was not specifically characterized in that study, it shares the core pharmacophore [3].

CNS drug discovery Monoamine transporter Serotonin transporter (SERT) Binding affinity

Secondary N-Methylamine as a Unique Synthetic Handle

The target compound contains a secondary N-methylamine group (–NHCH₃) attached to the thiophene C-2 methylene position, providing one hydrogen-bond donor (HBD = 1) and a nucleophilic nitrogen available for acylation, sulfonylation, reductive amination, or urea/thiourea formation [1]. This contrasts with key structural analogs: 4-(thiophen-2-ylmethyl)morpholine (CAS 338454-48-1) lacks the methyleneamine substituent entirely (HBD = 0), 5-(morpholin-4-yl)thiophene-2-carboxaldehyde (CAS 24372-49-4) bears an electrophilic aldehyde rather than a nucleophilic amine, and the methylene-spaced analog (CAS 893742-71-7) maintains the secondary amine but with altered spatial presentation due to the additional methylene spacer [2]. The presence of a single hydrogen-bond donor (versus zero for CAS 338454-48-1 and CAS 24372-49-4) enables the target compound to participate in directional hydrogen-bonding interactions with biological targets while leaving the nitrogen available for straightforward diversification into amides, sulfonamides, or tertiary amines [1].

Synthetic chemistry Library synthesis Derivatization Chemical biology

Solid Physical Form for Accurate Ambient-Temperature Weighing

The target compound exhibits a melting point of 38°C, positioning it at the borderline between solid and liquid states under standard laboratory conditions (20–25°C) [1]. This property offers a practical advantage over the closest methylene-spaced analog (CAS 893742-71-7), which is described by suppliers as a 'very pale yellow liquid' at ambient temperature, making accurate gravimetric dispensing more challenging . For quantitative pharmacology or biophysical assays requiring precise mass measurements, the solid physical form of the target compound at or near room temperature reduces the risk of volumetric dispensing errors and solvent evaporation artifacts that accompany liquid handling [1]. The boiling point of 352.1°C at 760 mmHg further indicates low volatility, supporting long-term storage stability [1].

Compound handling Formulation Procurement logistics Weighing accuracy

Optimal Research and Procurement Application Scenarios


CNS Monoamine Transporter-Focused Screening

The quantified serotonin transporter (5-HTT/SERT) binding affinity (IC₅₀ = 759 nM) [1] establishes this compound as a data-backed entry point for neuroscience screening programs targeting the monoamine transporter family. Procurement of this specific scaffold—rather than an untested analog—provides an immediate, albeit moderate, affinity benchmark against which to measure the impact of subsequent structural modifications. The secondary N-methylamine offers an unambiguous vector for parallel library synthesis to explore SAR around the amine substituent, while the morpholine ring can be independently varied to modulate physicochemical properties. Furthermore, the direct N-aryl morpholine–thiophene linkage, with its reduced molecular weight (212.31 Da) and LogP (1.76) [2], positions the scaffold favorably within CNS drug-like chemical space according to established multiparameter optimization guidelines.

Morpholino-Thiophene Scaffold Hopping in Anti-Infective Discovery

The morpholino-thiophene (MOT) chemotype has been clinically validated as a Mycobacterium tuberculosis QcrB inhibitor series with in vivo efficacy in a murine infection model [3]. Although this specific compound was not the optimized lead in the published MOT series, its core scaffold—direct N-aryl morpholine attached to a thiophene—recapitulates the essential pharmacophore elements identified in the structure-activity relationship studies [3]. The target compound's lower molecular weight (212.31 Da) relative to the optimized MOT leads (typically >350 Da) provides a more fragment-like starting point for structure-based lead optimization against the QcrB target, with multiple vectors for growth (the secondary amine, the thiophene C-3 and C-4 positions, and the morpholine ring) that are immediately synthetically accessible.

Chemical Biology Probe Development via Single-Point Derivatization

The presence of exactly one hydrogen-bond donor (the secondary N-methylamine) [2] makes this compound uniquely suited for chemical biology applications where controlled, stoichiometric derivatization is required. Unlike analogs bearing no amine handle (CAS 338454-48-1, CAS 24372-49-4), the target compound can be directly conjugated to fluorophores, biotin, or photoaffinity labels through a single amide or sulfonamide bond, generating homogeneous probe populations without the need for orthogonal protection strategies. The solid physical form (mp 38°C) [4] further supports accurate weighing for small-scale bioconjugation reactions typical of chemical biology workflows. This combination of a single reactive handle and convenient physical form reduces the synthetic burden and procurement risk for probe development programs.

Fragment-Based Drug Discovery Library Enrichment

With a molecular weight of 212.31 Da and a computed LogP of 1.76, this compound falls within the optimal property range for fragment-based screening libraries (MW < 250 Da, LogP < 3) [2]. The three-dimensional character imparted by the morpholine ring (sp³-rich, non-planar) and the direct N-aryl attachment confer greater shape diversity than typical flat aromatic fragments, potentially increasing hit rates against difficult-to-drug targets. The availability of the compound through the Maybridge screening collection (catalog CC53446) ensures traceable sourcing and batch-to-batch consistency for fragment library assembly, addressing a key procurement concern for FBDD programs that require long-term resupply of validated fragment hits.

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